REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[CH2:11][C:12]([O:14][CH3:15])=[O:13]>C(O)(=O)C>[Br:1][C:7]1[C:6]([CH3:10])=[C:5]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[C:4]([CH3:3])=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
3.67 kg
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
3.175 kg
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)CC(=O)OC
|
Name
|
|
Quantity
|
18 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
170 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred at 15° C. for another 2.5 hours, in order
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 48 hours
|
Duration
|
48 h
|
Type
|
EXTRACTION
|
Details
|
extracted twice with in each case 60 l of methylene chloride
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent, 4 kg of a residue
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(C(=CC1)C)CC(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |